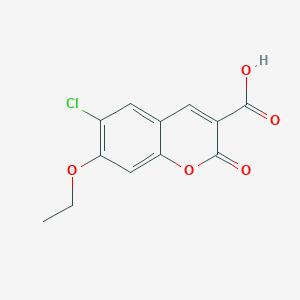
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- typically involves the following steps:
Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carbonyl compound.
Substitution Reactions: Introduction of the 2-methylpropoxy and phenylmethyl groups can be done through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can be used to modify the ring structure or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzoxazepine: Contains a benzene ring fused to the oxazepine ring.
1,4-Diazepine: Contains two nitrogen atoms within the ring structure.
1,4-Thiazepine: Contains a sulfur atom within the ring structure.
Uniqueness
1,4-Oxazepine, hexahydro-7-(2-methylpropoxy)-4-(phenylmethyl)- is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61710-09-6 |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
4-benzyl-7-(2-methylpropoxy)-1,4-oxazepane |
InChI |
InChI=1S/C16H25NO2/c1-14(2)13-19-16-8-9-17(10-11-18-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
InChI-Schlüssel |
ANTQAVAMIHXNDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1CCN(CCO1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)






![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)




